![molecular formula C13H8BrIO B1292215 3-Bromo-3'-iodobenzophenone CAS No. 890098-12-1](/img/structure/B1292215.png)
3-Bromo-3'-iodobenzophenone
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Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds can involve various strategies, including palladium-catalyzed cross-coupling reactions and regioselective cyclization processes. For instance, a palladium-catalyzed carbonylation method has been developed for the synthesis of 2,3-dihydrobenzodioxepinones from 2-bromophenols and epoxides, demonstrating the utility of palladium catalysis in the synthesis of complex brominated structures . Similarly, a concise synthesis involving palladium-catalyzed cross-coupling has been reported for the synthesis of hydroxybenzo[c]phenanthrene derivatives, which are key intermediates for carcinogenic compounds . These methods could potentially be adapted for the synthesis of 3-Bromo-3'-iodobenzophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can be significantly influenced by halogen-halogen interactions. For example, crystalline nanoparticles assembled by 3-bromo- and 3-iodo-carbazoles exhibit halogen-halogen interactions, as evidenced by single-crystal X-ray data . These interactions can affect the packing and stability of the crystalline structures, which is an important consideration for the molecular structure analysis of this compound.
Chemical Reactions Analysis
Halogenated aromatic compounds can participate in various chemical reactions, including nucleophilic aromatic substitution and cyclization reactions. The reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, for example, leads to a novel aromatic nucleophilic substitution with rearrangement, resulting in unexpected isomers . This indicates that this compound could also undergo interesting chemical transformations when reacted with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds can be quite diverse. The presence of heavy halogen atoms like bromine and iodine can influence properties such as melting points, boiling points, and solubility. The study of bromophenol derivatives as carbonic anhydrase inhibitors provides insights into the biological activity of brominated compounds, suggesting that this compound may also exhibit interesting biological properties . Additionally, the phosphorescence properties of 3-bromo- and 3-iodo-carbazoles highlight the potential for halogenated compounds to exhibit unique optical properties .
Scientific Research Applications
Synthesis of Complex Organic Compounds : 3-Bromo-3'-iodobenzophenone is used as a starting material in the synthesis of complex organic compounds. For instance, Shu (2011) demonstrated its use in the synthesis of 3-Bromo-2-phenylbenzofuran, a compound with potential applications in organic chemistry and pharmaceuticals (Shu, 2011).
Catalysis and Chemical Reactions : It serves as a key intermediate in various chemical reactions. For example, Richey and Yu (2009) described its role in a palladium-catalyzed intramolecular carbometalation reaction, highlighting its importance in facilitating complex chemical transformations (Richey & Yu, 2009).
Antioxidant and Biological Activities : Research has shown that bromophenol derivatives, which are structurally related to this compound, exhibit potent antioxidant activities. Li et al. (2008) isolated bromophenols from marine algae, demonstrating their DPPH radical scavenging activity (Li et al., 2008). Similarly, Xu et al. (2003) identified bromophenols with antibacterial properties from Rhodomela confervoides (Xu et al., 2003).
Pharmaceutical Applications : Some studies explore its potential in drug development and synthesis. For instance, Flynn et al. (2001) utilized this compound related compounds in the synthesis of tubulin binding agents, which are crucial in cancer treatment research (Flynn et al., 2001).
properties
IUPAC Name |
(3-bromophenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMBTNYEGFSFDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641498 |
Source
|
Record name | (3-Bromophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890098-12-1 |
Source
|
Record name | (3-Bromophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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